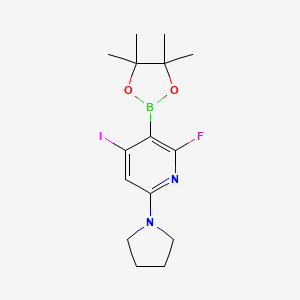
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
描述
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C15H21BFIN2O2 and its molecular weight is 418.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Fluoro-4-iodo-6-(pyrrolidin-1-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1309980-57-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 418.05 g/mol. The compound features a pyridine ring substituted with fluorine and iodine atoms, as well as a pyrrolidine moiety and a dioxaborolane group.
| Property | Value |
|---|---|
| Molecular Formula | C15H21BFIN2O2 |
| Molecular Weight | 418.05 g/mol |
| CAS Number | 1309980-57-1 |
| MDL Number | MFCD15530299 |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. The presence of halogen substituents (fluorine and iodine) often enhances the lipophilicity and membrane permeability of the molecule, potentially increasing its efficacy against Gram-positive and Gram-negative bacteria.
In a study focusing on structure–activity relationships for oxazolidinones, it was noted that modifications in molecular structure could lead to enhanced accumulation in Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa . While specific data on the biological activity of this compound is limited, its structural components suggest potential for similar activity.
Case Studies
- Antibacterial Activity : A related compound was tested against multi-drug resistant strains of Staphylococcus aureus and displayed promising results. The modifications made to the oxazolidinone scaffold were crucial in overcoming efflux mechanisms that typically limit drug efficacy .
- Cytotoxicity Assays : Preliminary cytotoxicity assays conducted on derivatives of similar pyridine compounds have shown varying degrees of cytotoxic effects on human cell lines. Future studies should assess the cytotoxic profile of this compound to evaluate its therapeutic index.
Structure–Activity Relationships (SAR)
The biological activity of pyridine derivatives is often influenced by their substituents:
- Halogen Atoms : The presence of fluorine and iodine may enhance binding affinity to bacterial ribosomes or other targets.
- Pyrrolidine Ring : This moiety can contribute to conformational flexibility and interaction with biological targets.
Understanding these relationships is vital for optimizing the compound's efficacy and minimizing toxicity.
属性
IUPAC Name |
2-fluoro-4-iodo-6-pyrrolidin-1-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BFIN2O2/c1-14(2)15(3,4)22-16(21-14)12-10(18)9-11(19-13(12)17)20-7-5-6-8-20/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRKZOQAUKFZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2I)N3CCCC3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BFIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















